![molecular formula C17H15F3N6O B2587362 1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034600-38-7](/img/structure/B2587362.png)
1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
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Description
1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a critical role in the development and activation of B cells, which are involved in the immune response.
Scientific Research Applications
Hydrogel Formation and Rheology Tuning
A study demonstrated that urea derivatives could form hydrogels in acidic conditions, with the physical properties of these gels, such as morphology and rheology, being tunable through the identity of the anion present. This property allows for potential applications in creating materials with specific mechanical characteristics for biomedical and technological applications (Lloyd & Steed, 2011).
Inhibition of MAP Kinase p38α
Another research avenue involves the structure-based design and synthesis of N-pyrazole, N'-thiazole ureas as potent inhibitors of p38α mitogen-activated protein kinase (p38α MAPK), indicating their significance in developing therapies targeting inflammatory diseases and cancer (Getlik et al., 2012).
Antibacterial Agents
The synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at serving as antibacterial agents, showcases the potential of urea derivatives in contributing to the development of novel antimicrobial drugs (Azab, Youssef, & El-Bordany, 2013).
Antiproliferative Agents
Research on (imidazo[1,2-a]pyrazin-6-yl)ureas revealed their cytostatic activity against non-small cell lung cancer cell lines, with further studies highlighting their mechanism of action, particularly in reactivating mutant p53 in cancer cells, presenting a promising direction for cancer therapy (Bazin et al., 2016).
Antimicrobial and Antioxidant Activities
A study on the synthesis and characterization of 1,2,3-triazolyl pyrazole derivatives demonstrated their broad spectrum of antimicrobial activities and moderate to good antioxidant properties, suggesting their utility in addressing infectious diseases and oxidative stress-related conditions (Bhat et al., 2016).
properties
IUPAC Name |
1-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O/c18-17(19,20)12-1-3-13(4-2-12)24-16(27)23-8-10-26-9-5-14(25-26)15-11-21-6-7-22-15/h1-7,9,11H,8,10H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJJKJSHWJYUOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea |
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